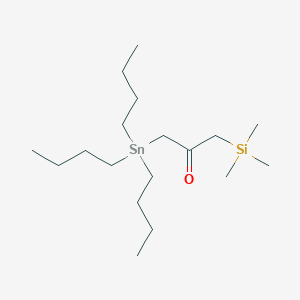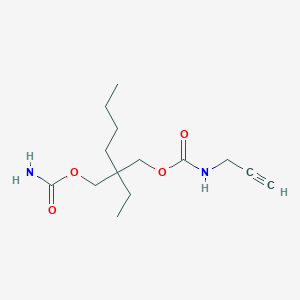
Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL- is a complex organic compound with the molecular formula C14-H17-N-O5-S2 and a molecular weight of 343.44 This compound is known for its unique structure, which includes a benzoic acid moiety linked to a dithio group and an acetamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL- typically involves multiple steps. The initial step often includes the preparation of the benzoic acid derivative, followed by the introduction of the dithio group and the acetamido substituent. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or dithio groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL- has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research has investigated its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL- involves its interaction with molecular targets and pathways within biological systems. The dithio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the acetamido group may enhance the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog without the dithio and acetamido groups.
Acetylcysteine: Contains a thiol group and is used as a mucolytic agent.
Cysteamine: Another thiol-containing compound with therapeutic applications.
Uniqueness
Benzoic acid, o-((2-acetamido-2-carboxy-1,1-dimethylethyl)dithio)-, DL- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dithio and acetamido groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
26885-64-3 |
|---|---|
Molecular Formula |
C14H17NO5S2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[[(1R)-1-acetamido-1-carboxy-2-methylpropan-2-yl]disulfanyl]benzoic acid |
InChI |
InChI=1S/C14H17NO5S2/c1-8(16)15-11(13(19)20)14(2,3)22-21-10-7-5-4-6-9(10)12(17)18/h4-7,11H,1-3H3,(H,15,16)(H,17,18)(H,19,20)/t11-/m1/s1 |
InChI Key |
HGUGGLQXBRPLNG-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)SSC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SSC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)

![Ethyl 4-[(1,2,3,4-tetrahydroquinolin-2-ylmethyl)amino]benzoate](/img/structure/B14688856.png)
![Octacyclo[44.3.1.1~4,8~.1~11,15~.1~18,22~.1~25,29~.1~32,36~.1~39,43~]hexapentaconta-1(50),4(56),5,7,11(55),12,14,18(54),19,21,25(53),26,28,32(52),33,35,39(51),40,42,46,48-henicosaene](/img/structure/B14688861.png)





